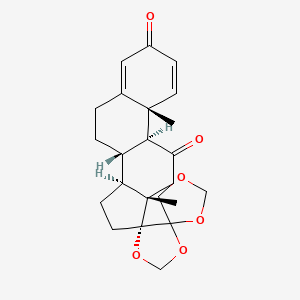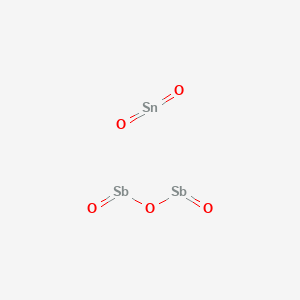
Antimony tin oxide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of antimony-doped tin oxides has been explored through various methods, including the sol-gel method, spray pyrolysis, hydrothermal, and precipitation processes. Each method has its own set of advantages and limitations. For example, powders prepared by the sol-gel method exhibit good dispersion and high purity but are challenged by difficult process parameter control. On the other hand, spray pyrolysis is simple but struggles with the elimination of Cl-, and hydrothermal methods yield powders with low aggregation and high purity at the cost of expensive equipment. Precipitation is a more economical method, though it often results in aggregated powders (Liu Shu-zhong, 2010)[https://consensus.app/papers/review-preparation-process-antimonydoped-dioxides-shuzhong/3ecb62c8f1655840b294775bfc51fa93/?utm_source=chatgpt].
Molecular Structure Analysis
The molecular structure of ATO significantly contributes to its electrical and optical properties. Antimony doping in tin oxide modifies the electronic structure, thereby enhancing conductivity while maintaining transparency. This modification is critical for applications requiring materials that are both conductive and transparent.
Chemical Reactions and Properties
ATO's chemical properties are influenced by its unique structure, where antimony incorporation can affect the material's reactivity and stability. Understanding these reactions is crucial for optimizing ATO for specific applications, particularly in catalysis and environmental remediation.
Physical Properties Analysis
The physical properties of ATO, such as its high electrical conductivity and optical transparency, make it a candidate for applications requiring materials that exhibit both properties. Its utility in dye-sensitized solar cells, as a gas sensor material, and in transparent conductors is particularly notable. The high electron mobility and wider optical transparency of tin oxide, when doped with antimony, enhance its performance in these applications (S. Kannan, Dr. N. P. Subiramaniyam, M. Sathishkumar, 2017)[https://consensus.app/papers/synthesis-characterization-oxide-review-kannan/e21ae5576ac35b0089b8c74b5467b4e1/?utm_source=chatgpt].
Wissenschaftliche Forschungsanwendungen
ATO nanoparticles show potential as conducting materials. Their synthesis via nonaqueous sol-gel procedures results in nonagglomerated crystalline particles, useful in forming stable, transparent colloidal solutions (Müller et al., 2009).
Nanoparticulate ATO is used in electrochromic displays. Modifications to ATO improve electrochromic switching, and research explores the effects of antimony and tin distribution (Coleman et al., 1999).
Surface composition studies of tin and antimony mixed metal oxide catalysts indicate the dependence on heat treatment, with the surface becoming enriched in antimony at elevated temperatures (Cross & Pyke, 1979).
Antimony doping of tin oxide films significantly increases electrical conductivity without compromising optical transparency. This is mainly due to electrons donated by pentavalent Sb ions (Kim et al., 1994).
High-resolution electron microscopy studies of tin-antimony oxide catalysts reveal that exposure to hydrocarbon and oxygen gases results in antimony segregation from rutile-type solids, leading to the formation of amorphous materials (Berry & Smith, 1984).
ATO thin films demonstrate potential as a substitute for indium tin oxide in transparent conducting oxide layers due to their superior transparency and electrical properties (Fauzia et al., 2017).
Structural, optical, and electrical characterization of antimony-substituted tin oxide nanoparticles reveals that the lowest resistance is observed at a Sn:95 and Sb:05 composition (Krishnakumar et al., 2009).
Supported ATO powders exhibit a high level of coloration as electrochromic materials, suggesting their applicability in printed displays (Coleman et al., 1999).
Mössbauer and ESR investigations of the tin-antimony oxide system show the formation of solid solutions with changing Mossbauer parameters, indicating the presence of a spin-free surface species (Berry & Maddock, 1978).
TiN oxide doping antimony thin layer research for electronic devices highlights morphological, structural, and optical properties changes with varying doping concentrations, indicating semiconductor material characteristics (Doyan et al., 2019).
Transparent conducting Sb-doped SnO2 thin films grown by pulsed-laser deposition exhibit low electrical resistivities and high visible transmittance, making them suitable for various applications (Kim & Piqué, 2004).
Sb-doped SnO2 thin films obtained by aerosol-assisted chemical vapor deposition show low resistivity and improved conductivity, making them promising for transparent conducting oxides applications (Heiras-Trevizo et al., 2017).
Sol-gel processed antimony-doped tin oxide thin films have advantages as conductive coatings, with notable effects on gelation, particle size, crystallinity, and resistance reduction (Lin & Wu, 1997).
Impedance studies of Sb-doped SnO2 thin film prepared by sol-gel process reveal that grain boundaries play a significant role in the conduction mechanism of the material (Benrabah et al., 2011).
Electrospun tin oxide nanofibers, including antimony-doped versions, show improved sensitivity in gas sensing applications due to their increased surface-to-volume ratio (León et al., 2007).
Structural properties of Sb-Sn-O mixed oxide catalysts reveal different mechanisms for balancing electrical charges in the lattice, affecting propene oxidation selectivity (Portefaix et al., 1980).
Microstructure and electrical properties studies of antimony-doped tin oxide thin film deposited by sol-gel process show influences on microstructure and composition, with potential in conductive coatings (Zhang et al., 2006).
Antimony-doped tin oxide/graphene composites demonstrate high reversible capacity and superior rate performance in lithium-ion batteries (Zoller et al., 2018).
High dopant tin oxide degenerate thin films produced by atmosphere pressure chemical vapor deposition exhibit bandgap narrowing, relevant for electronic applications (Lin et al., 2013).
Eigenschaften
IUPAC Name |
dioxotin;oxo(oxostibanyloxy)stibane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5O.2Sb.Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEPJBOKQZTMOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Sn]=O.O=[Sb]O[Sb]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O5Sb2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001047776 | |
| Record name | Antimony tin oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001047776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antimony tin oxide | |
CAS RN |
128221-48-7 | |
| Record name | Antimony tin oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001047776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




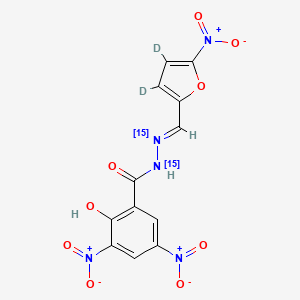
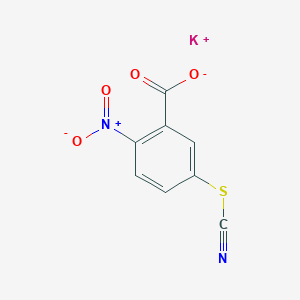
![Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol](/img/structure/B1147142.png)
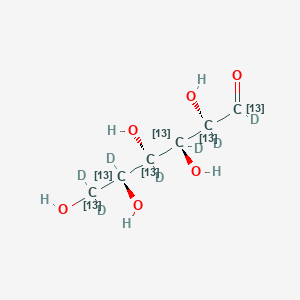
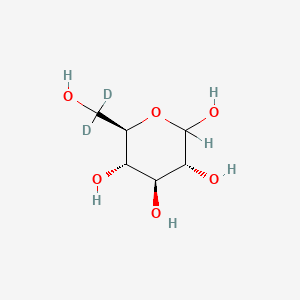
![Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dithione](/img/structure/B1147147.png)
